molecular formula C16H23N5O2 B7100687 Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate

Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate

Cat. No.: B7100687
M. Wt: 317.39 g/mol
InChI Key: XHSTXGJUDKDUFP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a cyanopyridinyl moiety

Properties

IUPAC Name

tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-7-18-13(11-21)10-20-14-12(9-17)5-4-6-19-14/h4-6,13,18H,7-8,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSTXGJUDKDUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 3-cyanopyridine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[[(3-cyanopyridin-2-yl)amino]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyanopyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

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